molecular formula C10H16N2O5 B1438506 (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid CAS No. 1033713-11-9

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

Cat. No.: B1438506
CAS No.: 1033713-11-9
M. Wt: 244.24 g/mol
InChI Key: PYQDNNRESXVUND-LURJTMIESA-N
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Description

“(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .


Molecular Structure Analysis

The molecular structure of the Boc group involves a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to a tert-butyl group (C(CH3)3) . This structure allows the Boc group to be added to amines under certain conditions .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The research by Kolter et al. (1996) focused on the molecular structure of a similar compound, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate. The study highlighted the unique distorted half-chair configuration of the six-membered ring and the formation of hydrogen bonds between different functional groups of the compound Kolter et al., 1996.

Synthesis and Diastereoselectivity

Franceschini et al. (2005) described a method for the selective O-deprotection of a derivative of the compound , yielding an enantiomerically pure alcohol. The process involved regio- and diastereoselective alkylation, leading to high diastereomeric purity in the resulting 1,3,4-trisubstituted-2-oxopiperazines. These derivatives were further used to create peptidomimetic templates, demonstrating the compound's utility in synthesizing constrained peptidomimetics Franceschini et al., 2005.

Tert-Butoxycarbonylation Reagent

Saito et al. (2006) introduced a novel tert-butoxycarbonylation reagent, showcasing its effectiveness in tert-butoxycarbonylation of acidic proton-containing substrates like phenols, amines hydrochlorides, and aromatic carboxylic acids without the need for a base. The reactions were noted for their high yield and chemoselective nature under mild conditions, suggesting the compound's role as a protective group in synthetic chemistry Saito et al., 2006.

Peptide Synthesis

In the field of peptide synthesis, Schutkowski et al. (2009) detailed the synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides and their extension to dipeptide 4-nitroanilides. The study highlighted the versatility of these compounds in creating a variety of amino acid derivatives, useful in synthesizing peptides and investigating biological activities Schutkowski et al., 2009.

Antibacterial Activities

Song et al. (2015) synthesized N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives and assessed their antibacterial activities. The study provided insights into the structural implications of these derivatives on their antibacterial properties, paving the way for further investigations into their potential as antibacterial agents Song et al., 2015.

Mechanism of Action

Target of Action

The primary target of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is the functional groups in organic compounds . The compound acts as a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The this compound interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

The introduction of the tert-butoxycarbonyl group into organic compounds affects the biosynthetic and biodegradation pathways of these compounds . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Pharmacokinetics

The compound’s role as a protecting group suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific organic compound it is introduced into .

Result of Action

The result of the action of this compound is the successful introduction of the tert-butoxycarbonyl group into organic compounds . This modification allows for chemoselectivity in subsequent chemical reactions .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides can be achieved at high temperatures using a thermally stable ionic liquid .

Future Directions

The use of Boc-protected amino acids and their derivatives in organic synthesis continues to be an active area of research. Future directions may include the development of new methods for the synthesis and deprotection of Boc-protected compounds, as well as the exploration of new applications for these compounds in the synthesis of complex organic molecules .

Biochemical Analysis

Biochemical Properties

(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amine groups. The Boc group is introduced into molecules to prevent unwanted reactions at the amine site, allowing for selective reactions to occur elsewhere in the molecule. This compound interacts with various enzymes and proteins, primarily through the formation of stable carbamate linkages. These interactions are essential for the selective protection and deprotection of amine groups in peptide synthesis and other organic reactions .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role as a protecting group. By preventing unwanted reactions at amine sites, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of carbamate linkages with amine groups. This interaction prevents the amine groups from participating in other chemical reactions, thereby providing a protective effect. The Boc group can be selectively removed under specific conditions, such as acidic environments, to regenerate the free amine group. This selective protection and deprotection mechanism is widely used in peptide synthesis and other organic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under neutral and basic conditions but can be rapidly deprotected under acidic conditions. Over time, the stability of the Boc group can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can maintain its protective effect for extended periods, provided that the storage conditions are carefully controlled .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant adverse effects. At higher doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that the threshold for toxicity is relatively high, making the compound suitable for use in various biochemical applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as carbamoyltransferases, which facilitate the formation and cleavage of carbamate linkages. These interactions are essential for maintaining the selectivity and efficiency of biochemical reactions involving amine groups .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound within specific cellular compartments can influence its protective effects and overall efficacy in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for ensuring that the compound exerts its protective effects at the desired sites within the cell .

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQDNNRESXVUND-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)NC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659255
Record name (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033713-11-9
Record name (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
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(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid

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